Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate
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Overview
Description
Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate typically involves multiple steps. One common method starts with the preparation of benzo[d]oxazole-2-thiol, which is then reacted with a butoxy-substituted phenyl acetate under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and benzoxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole derivatives: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Also studied for their therapeutic potential.
Uniqueness
What sets Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research .
Properties
CAS No. |
116354-73-5 |
---|---|
Molecular Formula |
C21H23NO4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(1,3-benzoxazol-2-ylsulfanyl)butoxy]phenyl]acetate |
InChI |
InChI=1S/C21H23NO4S/c1-2-24-20(23)15-16-9-11-17(12-10-16)25-13-5-6-14-27-21-22-18-7-3-4-8-19(18)26-21/h3-4,7-12H,2,5-6,13-15H2,1H3 |
InChI Key |
WTWFRLZEXLKQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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